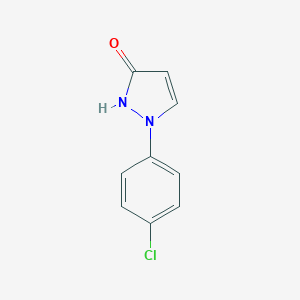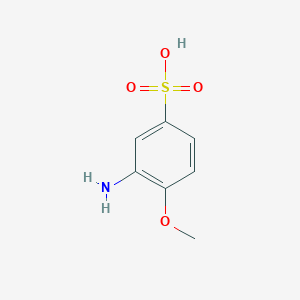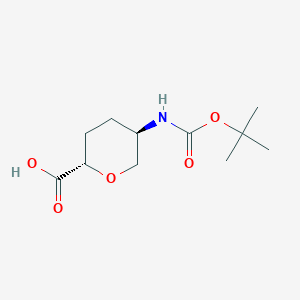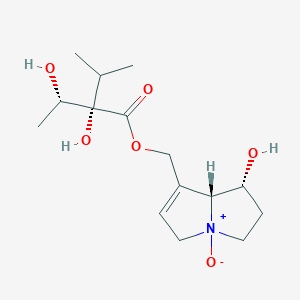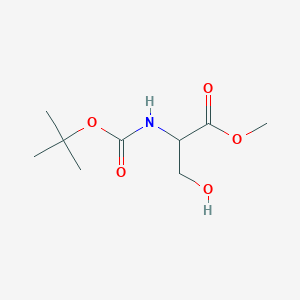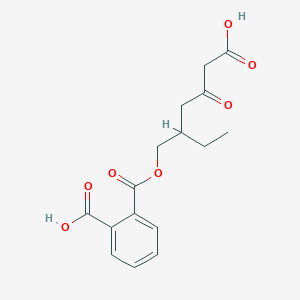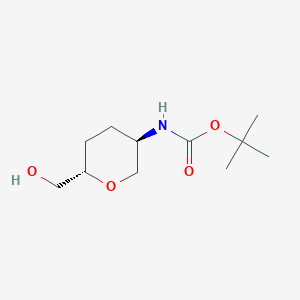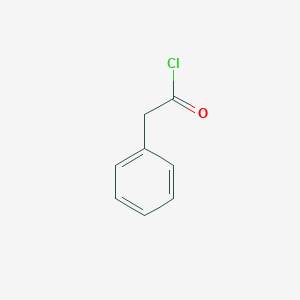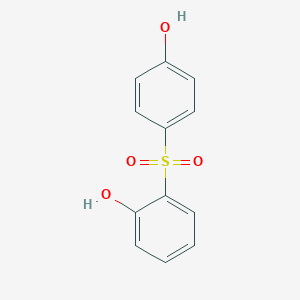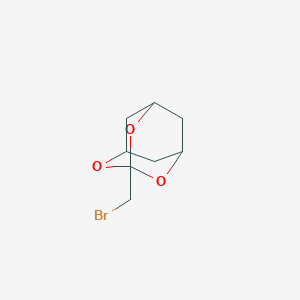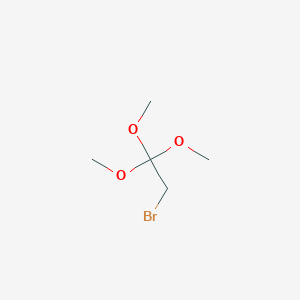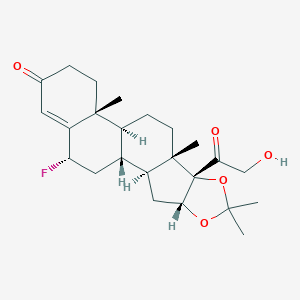
11-Deoxyflurandrenolone
説明
Synthesis Analysis
The synthesis of steroidal compounds like 11-Deoxyflurandrenolone typically involves complex organic reactions, aiming to introduce or modify specific functional groups. For instance, Khalil et al. (1985) described the synthesis of a steroidal acid ester through multiple synthetic routes, showcasing the versatility in steroid synthesis approaches (Khalil, J. C. Lay, H. Lee, 1985). Similarly, synthesis strategies may involve conjugate addition reactions, as demonstrated by Neu et al. (1998) for the 11C labeling of androgens (Neu, Bonasera, Långström, 1998).
Molecular Structure Analysis
The molecular structure of steroids like 11-Deoxyflurandrenolone is pivotal in determining their biological activity. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural elucidation. For example, Aggarwal and Khurana (2017) utilized X-ray crystallography alongside FTIR and NMR studies to characterize a novel compound, highlighting the importance of these techniques in understanding molecular geometry and electronic structure (Aggarwal, Khurana, 2017).
Chemical Reactions and Properties
Steroidal compounds undergo various chemical reactions, reflecting their chemical properties. The synthesis and reactions of epoxyketoacids by Hidalgo et al. (1992) illustrate the reactivity of steroidal compounds under different conditions, contributing to our understanding of their chemical behavior (Hidalgo, Zamora, Vioque, 1992).
Physical Properties Analysis
The physical properties of steroidal compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug formulation. Sakamoto and Suzuki (2017) discussed the crystal packing arrangements of perfluorinated compounds, providing insights into the impact of molecular structure on physical properties (Sakamoto, Suzuki, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, are essential for the application of steroids in chemical syntheses and the pharmaceutical industry. The work by Lundkvist et al. (1998) on improving the syntheses of PET radioligands using [11C]methyl triflate showcases the innovative approaches to modifying steroidal compounds for medical imaging purposes (Lundkvist, Sandell, Någren, Pike, Halldin, 1998).
科学的研究の応用
Hepatic Tryptophan Oxygenase Induction : 11-Deoxycortisol has been studied for its effects on hepatic tryptophan oxygenase (TO) in rats. It does not exhibit antiglucocorticoid effects in intact rats, but its injection increases TO activity, likely due to elevated serum corticosterone levels (Gjerde et al., 2009).
Mineralocorticoid Activity : Research on carbenoxolone, a synthetic derivative of liquorice, showed contrasting effects on 11-beta-hydroxysteroid dehydrogenase activity in humans. This study provides insights into the mineralocorticoid activity mediated by cortisol through the inhibition of 11 beta-dehydrogenase (Stewart et al., 1990).
Tumor and Inflammation Imaging : 11C-4DST, a radiopharmaceutical incorporating a sulfur atom, has been evaluated for its effectiveness in tumor imaging and distinguishing between tumor and acute inflammation in a rodent model. This is relevant to the study of 11-Deoxyflurandrenolone due to its involvement in DNA synthesis and implications in cellular proliferation (Toyohara et al., 2012).
Prenatal Glucocorticoid Exposure and Offspring Hyperglycemia : Research indicates that carbenoxolone, an inhibitor of placental 11 beta-HSD, administered to pregnant rats, leads to reduced birth weight and predisposes offspring to hyperglycemia in later life. This study highlights the crucial role of fetal exposure to maternal glucocorticoids in determining later glucose homeostasis (Lindsay et al., 1996).
Glucocorticoid Receptors in Rat Thymocytes : Cortexolone, another name for 11-Deoxyflurandrenolone, competes for binding to glucocorticoid receptors in rat thymocytes, blocking the effect of other glucocorticoids on glucose uptake. This study is significant for understanding the molecular interactions of 11-Deoxyflurandrenolone (Kaiser et al., 1972).
Insulin Sensitivity in Type 2 Diabetes : The effects of the 11β-Hydroxysteroid Dehydrogenase inhibitor Carbenoxolone on insulin sensitivity were studied in men with Type 2 Diabetes, showing its potential in enhancing insulin sensitivity and hepatic lipid catabolism (Andrews et al., 2003).
Safety And Hazards
The safety data sheet for 11-Deoxyflurandrenolone is not available. However, safety data sheets for similar compounds provide information on hazards, precautionary statements, and first aid measures89.
将来の方向性
The future directions of research on 11-Deoxyflurandrenolone are not explicitly mentioned in the available resources. However, the field of chemical research is continuously evolving with new methodologies and applications10.
特性
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h9,14-16,18,20,26H,5-8,10-12H2,1-4H3/t14-,15+,16+,18+,20-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQPCJFQLIAJD-WKDBRJKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934554 | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxyflurandrenolone | |
CAS RN |
1526-01-8 | |
| Record name | Pregn-4-ene-3,20-dione, 6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxyflurandrenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α-fluoro-21-hydroxy-16-α,17-α-isopropylidenedioxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEOXYFLURANDRENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449HF17M9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
